3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S/c1-18-12-14-19(15-13-18)25-26(20-8-4-3-5-9-20)33-28(29-25)30-27(31)23-16-21-10-6-7-11-22(21)17-24(23)32-2/h3-17H,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLNIEQMZUIKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a substituted phenylamine with a thioamide under acidic conditions.
Coupling with Naphthalene Derivative: The thiazole intermediate is then coupled with a naphthalene derivative through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in industrial synthesis include strong acids, bases, and organic solvents.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide exhibit promising anticancer properties. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cancer cell death .
Antimicrobial Properties
Thiazole derivatives have been recognized for their antimicrobial activities against a range of pathogens. The specific compound under review has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study :
Research published in Antibiotics highlighted the antibacterial efficacy of thiazole derivatives, including those structurally related to our compound. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential as a therapeutic agent against resistant strains .
Organic Electronics
The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| 3-Methoxy-N-[4-(4-methylphenyl)-5... | -5.20 | -3.10 | 2.10 |
| Similar Thiazole Derivative A | -5.30 | -3.20 | 2.10 |
| Similar Thiazole Derivative B | -5.25 | -3.15 | 2.10 |
This table illustrates the electronic properties relevant to their application in electronic devices, indicating that these compounds can be optimized for better performance in such technologies .
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Substituent Impacts
Key Observations :
- Electron-Withdrawing vs. In contrast, the nitro group in the benzothiophene analog () is strongly electron-withdrawing, which may alter binding affinity in biological systems.
- Aromatic Systems : Replacing naphthalene with benzothiophene () introduces sulfur heteroatoms, increasing lipophilicity and possibly affecting membrane permeability .
- Chloro vs. Methoxy : The chloro-substituted benzamide () exhibits higher electronegativity, which could influence solubility and metabolic stability compared to the methoxy group .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Thiazole derivatives with phenyl/methylphenyl substitutions (e.g., ) show significant bioactivity, suggesting the target compound may share similar pharmacological profiles .
- The absence of sulfonyl groups (cf. ) in the target compound may reduce metabolic liability compared to sulfonamide-containing analogs .
Biological Activity
3-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound belonging to the thiazole derivatives class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The thiazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The compound's chemical formula is , and it features a naphthalene moiety linked to a thiazole derivative. The presence of methoxy and methyl groups enhances its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 414.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including the compound . The mechanism often involves the inhibition of specific proteins associated with cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects in various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of similar thiazole compounds against Jurkat (leukemia) and HT29 (colon cancer) cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting potent anticancer properties attributed to structural features such as the thiazole ring and substituents on the phenyl rings .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or membranes, leading to inhibition of growth.
Research Findings:
A series of thiazole compounds were tested for antimicrobial activity against various bacterial strains. The results indicated that modifications in the phenyl substituents significantly impacted activity levels, with some derivatives showing effectiveness comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.
Experimental Evidence:
In vitro assays demonstrated that compounds similar to this compound exhibited significant antioxidant activity, which could be linked to their structural characteristics that facilitate electron donation .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often depends on their structural features:
- Thiazole Ring: Essential for anticancer and antimicrobial activities.
- Substituents on Phenyl Rings: Electron-donating groups (e.g., methyl) enhance activity.
- Naphthalene Moiety: Contributes to hydrophobic interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
